Welcome to the BenchChem Online Store!
molecular formula C7H16N2O B8490800 N-Acetyl-N,N',N'-trimethylethylenediamine

N-Acetyl-N,N',N'-trimethylethylenediamine

Cat. No. B8490800
M. Wt: 144.21 g/mol
InChI Key: QRKPMDXHLSPLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112920

Procedure details

N-Acetyl-N,N',N'-trimethylethylenediamine intermediate was prepared in the following manner. N,N,N'-Trimethylethylenediamine (24.5 g, 0.24 mol) was added to acetic anhydride (38 mL, 0.40 mol) over 1.5 hours with cooling in an ice-water bath. After stirring another 22 hours at ambient temperature, the reaction mixture was diluted with 50 mL of ether and 25 mL of water, and then cooled in an ice-water bath. A solution of 25 percent aqueous NaOH was added until the pH was approximately 10 and the phases were separated. The aqueous phase was extracted two more times with ether and the combined organic phase was concentrated on the rotary evaporator (50°,>100 mm Hg). Yield=2.4 g. The aqueous phase was saturated with NaCl and extracted again with methylene chloride (3×25 mL). After evaporation, it gave a total of 33.4 g of yellow liquid. Distillation through a 1×8 cm Vigreux column afforded 23.53 g of colorless liquid, bp 90°-1°/7 mm Hg (68 percent yield).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][NH:5][CH3:6].C(O[C:12](=[O:14])[CH3:13])(=O)C.[OH-].[Na+]>CCOCC.O>[C:12]([N:5]([CH3:6])[CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])(=[O:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
CN(CCNC)C
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring another 22 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two more times with ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phase was concentrated on the rotary evaporator (50°,>100 mm Hg)
EXTRACTION
Type
EXTRACTION
Details
extracted again with methylene chloride (3×25 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation, it

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(=O)N(CCN(C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.